

Application Notes and Protocols for the Spectroscopic Analysis of 6-Hydroxynicotinamide

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Compound of Interest

Compound Name: **6-Hydroxynicotinamide**

Cat. No.: **B1222860**

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Abstract

These application notes provide a comprehensive overview of the spectroscopic analysis of **6-Hydroxynicotinamide**, a metabolite of nicotinamide. This document details the analytical techniques and protocols for the characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. While experimental data for UV-Vis, IR, and MS have been compiled from published literature, experimental NMR data was not readily available. Therefore, predicted NMR data is provided to offer a more complete analytical profile. Detailed experimental protocols and data interpretation are included to guide researchers in their own analyses.

Introduction

6-Hydroxynicotinamide (6-HNA) is a pyridinecarboxamide and a known metabolite of nicotinamide (a form of vitamin B3). Its chemical formula is $C_6H_6N_2O_2$ with a molecular weight of 138.12 g/mol. The accurate identification and characterization of such metabolites are crucial in various fields, including drug metabolism studies, clinical diagnostics, and pharmacology. Spectroscopic techniques are indispensable tools for elucidating the structure

and properties of 6-HNA. This document outlines the application of key spectroscopic methods for its analysis.

The tautomeric nature of **6-Hydroxynicotinamide**, existing in both the hydroxy-pyridine and pyridone forms, can influence its spectroscopic properties. The data presented herein is for the compound as commonly isolated and analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the qualitative analysis of **6-Hydroxynicotinamide**, providing information about its electronic transitions. The position of the absorption maxima (λ_{max}) is sensitive to the solvent and the pH of the medium.

Data Presentation

Solvent/Condition	λ_{max} (nm)	Reference
Water (H ₂ O)	225, 295	[1]
0.1 N Hydrochloric Acid (HCl)	220, 285	[1]
0.1 N Sodium Hydroxide (NaOH)	235, 305	[1]

Experimental Protocol

Objective: To determine the UV-Vis absorption spectrum of **6-Hydroxynicotinamide**.

Materials:

- **6-Hydroxynicotinamide** sample
- Spectrophotometric grade methanol, water, 0.1 N HCl, and 0.1 N NaOH
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **6-Hydroxynicotinamide** in methanol (e.g., 1 mg/mL).
 - From the stock solution, prepare working solutions in the desired solvents (water, 0.1 N HCl, 0.1 N NaOH) at a concentration suitable for UV-Vis analysis (typically in the μ g/mL range to achieve absorbance values between 0.2 and 0.8).
- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength range for scanning (e.g., 200-400 nm).
- Blank Measurement:
 - Fill a quartz cuvette with the solvent being used for the sample (water, 0.1 N HCl, or 0.1 N NaOH).
 - Place the cuvette in the reference holder of the spectrophotometer.
 - Run a baseline correction or "zero" the instrument.
- Sample Measurement:
 - Rinse a quartz cuvette with a small amount of the sample solution and then fill it.
 - Place the sample cuvette in the sample holder.
 - Initiate the scan.
- Data Analysis:
 - Record the absorption spectrum and identify the wavelengths of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **6-Hydroxynicotinamide** by measuring the absorption of infrared radiation, which causes molecular vibrations.

Data Presentation

The following table summarizes the major IR absorption bands for **6-Hydroxynicotinamide**. The spectrum was obtained from a KBr pellet.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3100	Strong, Broad	N-H and O-H stretching vibrations
~1660	Strong	C=O stretching (amide I)
~1600	Medium	C=C and C=N stretching (aromatic ring)
~1400-1200	Medium	C-N stretching, N-H bending
Below 1000	Various	Fingerprint region, C-H bending

Note: The IR spectrum provided in the reference is a graphical representation. The peak positions are estimations from the visual data.

Experimental Protocol

Objective: To obtain the FT-IR spectrum of **6-Hydroxynicotinamide**.

Materials:

- **6-Hydroxynicotinamide** sample (solid)
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press

- FT-IR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Place a small amount of **6-Hydroxynicotinamide** (1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.
 - Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the powder into the collar of a pellet press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Instrument Setup:
 - Turn on the FT-IR spectrometer and allow it to initialize.
- Background Measurement:
 - Place the empty sample holder in the spectrometer and record a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.
- Sample Measurement:
 - Mount the KBr pellet in the sample holder and place it in the spectrometer.
 - Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Data Analysis:
 - Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands.
 - Correlate the observed peaks with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **6-Hydroxynicotinamide**, which is crucial for its structural elucidation and confirmation.

Data Presentation

The mass spectrum of **6-Hydroxynicotinamide** shows a molecular ion peak corresponding to its molecular weight.[\[1\]](#)

m/z	Interpretation
138	Molecular ion $[M]^+$
121	Loss of NH_3
93	Loss of $-\text{CONH}_2$ and CO
66	Further fragmentation

Note: The fragmentation pattern is inferred from the provided mass spectrum in the reference.

Experimental Protocol

Objective: To obtain the mass spectrum of **6-Hydroxynicotinamide**.

Materials:

- **6-Hydroxynicotinamide** sample
- Suitable solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Direct Infusion ESI-MS):

- Sample Preparation:

- Dissolve a small amount of **6-Hydroxynicotinamide** in a suitable solvent to a low concentration (e.g., 1-10 µg/mL).
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions.
 - Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
 - Set the mass analyzer parameters (e.g., mass range, scan speed).
- Sample Infusion:
 - Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.
- Data Acquisition:
 - Acquire the mass spectrum in the positive or negative ion mode.
- Data Analysis:
 - Identify the molecular ion peak and major fragment ions.
 - Propose fragmentation pathways consistent with the observed spectrum and the structure of **6-Hydroxynicotinamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed molecular structure of **6-Hydroxynicotinamide** by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Disclaimer: A thorough literature search did not yield experimental ¹H and ¹³C NMR data for **6-Hydroxynicotinamide**. The data presented below is based on computational predictions and should be used as a reference for expected chemical shifts. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Predicted Data Presentation

Predicted ^1H NMR Chemical Shifts (in ppm) relative to TMS:

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H2	~8.2	d
H4	~7.9	dd
H5	~6.5	d
-NH ₂	~7.5, ~7.0	s (broad)
-NH- (pyridone)	~11.5	s (broad)

Predicted ^{13}C NMR Chemical Shifts (in ppm) relative to TMS:

Carbon	Predicted Chemical Shift (δ , ppm)
C2	~145
C3	~125
C4	~140
C5	~110
C6	~165
C=O (amide)	~168

Experimental Protocol (General)

Objective: To acquire ^1H and ^{13}C NMR spectra of **6-Hydroxynicotinamide**.

Materials:

- **6-Hydroxynicotinamide** sample
- Deuterated solvent (e.g., DMSO-d₆, D₂O)

- NMR tubes
- NMR spectrometer

Procedure:

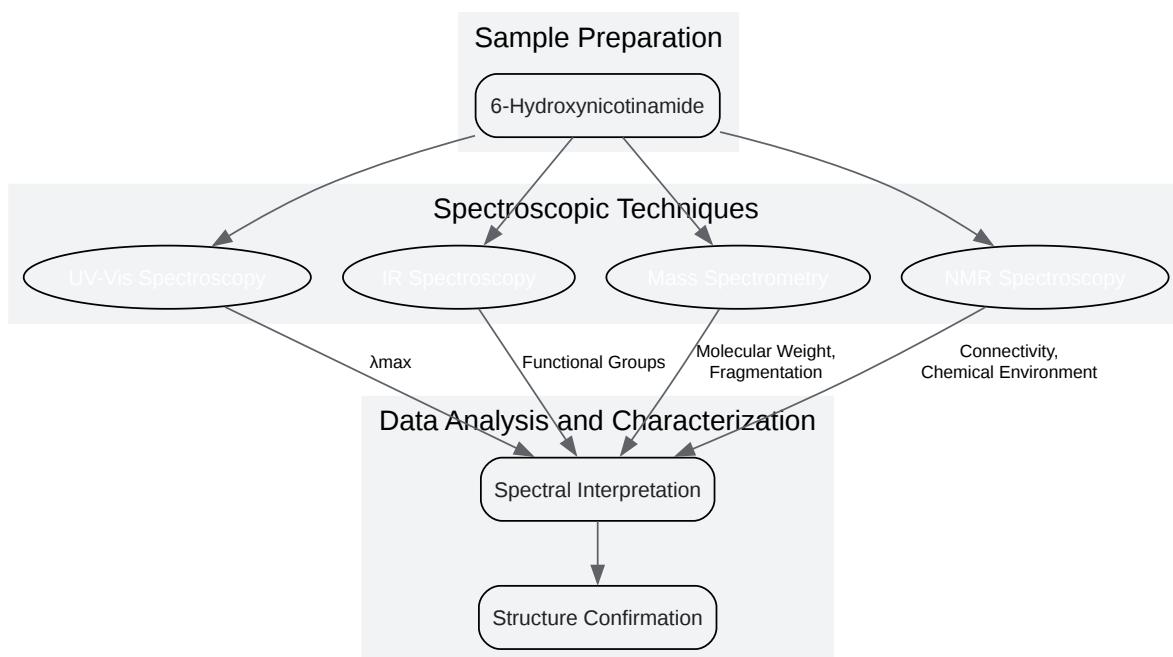
- Sample Preparation:
 - Dissolve an appropriate amount of **6-Hydroxynicotinamide** (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
 - Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve good resolution.
 - Tune the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the free induction decay (FID).
- ^{13}C NMR Acquisition:
 - Set the appropriate acquisition parameters, including proton decoupling.
 - Acquire the FID. A larger number of scans will likely be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing and Analysis:

- Apply Fourier transformation to the FID to obtain the spectrum.
- Phase and baseline correct the spectrum.
- Reference the spectrum (e.g., to the residual solvent peak).
- Integrate the signals in the ^1H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

Spectroscopic Analysis Workflow

Workflow for Spectroscopic Analysis of 6-Hydroxynicotinamide



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Caption: General workflow for the spectroscopic analysis of **6-Hydroxynicotinamide**.

Tautomerism of 6-Hydroxynicotinamide

Caption: Tautomeric forms of **6-Hydroxynicotinamide**.

Note: The images in the tautomerism diagram are placeholders and would ideally be replaced with accurate chemical structure diagrams.

Conclusion

The spectroscopic techniques detailed in these application notes provide a robust framework for the comprehensive analysis of **6-Hydroxynicotinamide**. The provided data and protocols for UV-Vis, IR, and Mass Spectrometry are based on experimental findings and offer a reliable basis for characterization. While experimental NMR data remains elusive in the literature, the inclusion of predicted data serves as a useful guide for researchers. The application of these methods will facilitate the accurate identification and structural elucidation of this important nicotinamide metabolite in various research and development settings.

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References

- 1. NAD Metabolome Analysis in Human Cells Using ^1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Spectroscopic Analysis of 6-Hydroxynicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222860#spectroscopic-analysis-of-6-hydroxynicotinamide>]

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